4-Chlorophenyl chloroformate

Description

The exact mass of the compound 4-Chlorophenyl chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chlorophenyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

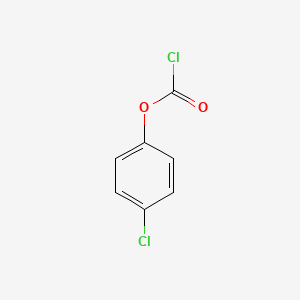

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWGPCLTVXMMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227716 | |

| Record name | 4-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-45-0 | |

| Record name | 4-Chlorophenyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl) carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chlorophenyl chloroformate chemical properties and structure

Introduction

4-Chlorophenyl chloroformate, also known by its synonyms p-Chlorophenyl chloroformate and 4-Chlorophenyl carbonochloridate, is a highly versatile chemical intermediate with significant applications in organic synthesis.[1][2][3] With the CAS number 7693-45-0, this compound is particularly valued for its role as a precursor in the manufacturing of pharmaceuticals, pesticides, and agrochemicals.[1][2] Its utility stems from the reactive chlorocarbonate functional group, which allows for the introduction of the p-chlorophenoxycarbonyl moiety into various molecules, often enhancing their biological activity.[1] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and common experimental applications.

Chemical Structure

The molecular structure of 4-Chlorophenyl chloroformate consists of a benzene ring substituted with a chlorine atom and a chloroformate group (-O-C(O)-Cl) at the para (1,4) positions. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the highly reactive chloroformate group defines its chemical behavior.

Molecular Formula: C₇H₄Cl₂O₂[4][5][6]

Canonical SMILES: C1=CC(=CC=C1OC(=O)Cl)Cl[]

InChI Key: RYWGPCLTVXMMHO-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of 4-Chlorophenyl chloroformate are summarized in the table below. It is a colorless to pale yellow liquid with a pungent odor.[1][4] It is important to note that the compound is unstable in humid environments due to hydrolysis.[4]

| Property | Value | Source(s) |

| Molecular Weight | 191.01 g/mol | [5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Melting Point | -3.3 °C | [1] |

| Boiling Point | 100-102 °C at 12 mmHg | [2][4][8] |

| 132-133 °C | [4] | |

| Density | 1.365 g/mL at 25 °C | [2][4][8] |

| Solubility | Soluble in organic solvents (e.g., acetone, dichloromethane); insoluble in water. | [1][8] |

| Refractive Index (n20/D) | 1.533 | [2][4][8] |

| Flash Point | 103 °C (217.4 °F) - closed cup | |

| CAS Number | 7693-45-0 | [1][4][5][6][8] |

Reactivity and Applications

4-Chlorophenyl chloroformate is a key reagent in organic synthesis, primarily utilized as an acylating agent.[1] Its reactivity is centered on the chloroformate group, which readily reacts with nucleophiles such as alcohols, amines, and thiols.

-

Protecting Group: It serves as an effective protecting group for amino and hydroxyl functional groups.[4]

-

Synthesis of Carbonates and Carbamates: Its reaction with alcohols and amines yields carbonates and carbamates, respectively. These reactions are fundamental in the synthesis of various organic compounds.

-

Peptide Synthesis: The compound is employed as a coupling reagent in the formation of peptide linkages.[1]

-

Intermediate for Agrochemicals and Pharmaceuticals: It is a crucial intermediate in the synthesis of pesticides and various pharmaceutical compounds.[1][2] For instance, it has been used in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester.[8]

The compound is unstable at room temperature and will hydrolyze in the presence of moisture.[4] This reactivity necessitates handling under anhydrous conditions.

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by application, a general procedure for its use as a coupling agent can be outlined. The synthesis of 4-Chlorophenyl chloroformate itself is typically achieved by the reaction of 4-chlorophenol with phosgene or a phosgene equivalent like triphosgene.

General Procedure for Acylation of a Nucleophile (e.g., an amine)

This protocol describes a general method for the formation of a carbamate using 4-Chlorophenyl chloroformate.

-

Reaction Setup: A solution of the amine and a non-nucleophilic base (e.g., triethylamine or pyridine, typically 1.1 to 1.5 equivalents) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel is cooled in an ice bath (0 °C).

-

Reagent Addition: 4-Chlorophenyl chloroformate (typically 1.0 to 1.2 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the cooled amine solution with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. Reactions are often complete within 1-4 hours.

-

Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product (a 4-chlorophenyl carbamate) can be purified by standard techniques such as recrystallization or column chromatography on silica gel.

Synthesis Pathway Visualization

The following diagram illustrates the logical synthesis pathway for 4-Chlorophenyl chloroformate from 4-chlorophenol and phosgene.

Caption: Synthesis of 4-Chlorophenyl chloroformate.

Safety Information

4-Chlorophenyl chloroformate is a toxic and corrosive chemical that must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.[9] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6][9]

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[6] |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[6][9] |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[6][9] |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage[6][9] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[6] |

Precautionary Measures:

-

P261: Avoid breathing mist or vapors.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[9]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 7693-45-0 CAS MSDS (4-CHLOROPHENYL CHLOROFORMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 4-Chlorophenyl chloroformate (CAS 7693-45-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-CHLOROPHENYL CHLOROFORMATE | 7693-45-0 [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Chlorophenyl chloroformate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorophenyl chloroformate, a versatile reagent widely utilized in organic synthesis. This document outlines its chemical and physical properties, applications in research and development, particularly in the pharmaceutical and agrochemical sectors, and essential safety and handling protocols.

Core Properties and Identification

4-Chlorophenyl chloroformate, also known as p-Chlorophenyl chloroformate, is a key intermediate in various chemical reactions. Its fundamental properties are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 7693-45-0 | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1] |

| Appearance | Colorless to almost colorless liquid | [1] |

| Density | 1.365 g/mL at 25°C | [1] |

| Boiling Point | 100-102°C at 12 mmHg | [1] |

| Refractive Index | n20/D 1.533 | [1] |

| Flash Point | 218°F | [1] |

| Solubility | Soluble in organic solvents | [1] |

Applications in Organic Synthesis

4-Chlorophenyl chloroformate is a highly reactive compound primarily used as an acylating agent. Its utility spans various fields of chemical synthesis.

Pharmaceutical and Agrochemical Synthesis

This reagent is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It facilitates the introduction of a p-chlorophenyl moiety into organic compounds, which can enhance their biological activity.[2] The chlorocarbonate functionality is particularly reactive towards nucleophiles like alcohols and amines, leading to the formation of carbonates and carbamates, respectively.[1]

Peptide Synthesis

In peptide synthesis, chloroformates are utilized in the formation of peptide linkages, often serving as coupling reagents.[2] They can be used to activate the carboxyl group of an N-protected amino acid to form a mixed anhydride, which then reacts with the amino group of another amino acid to form a peptide bond.

Experimental Protocols and Methodologies

While specific, detailed protocols are proprietary and vary based on the reaction, a general procedure for the use of 4-Chlorophenyl chloroformate in the formation of a carbamate from an amine is outlined below. This protocol is based on the general reactivity of chloroformates.

General Protocol for Carbamate Synthesis:

-

Reaction Setup: Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Reagent Addition: Cool the reaction mixture in an ice bath (0°C). Slowly add 4-Chlorophenyl chloroformate dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of a mild acid or base.

-

Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflows and reaction pathways involving 4-Chlorophenyl chloroformate.

References

An In-depth Technical Guide to the Synthesis of 4-Chlorophenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-chlorophenyl chloroformate from 4-chlorophenol. 4-Chlorophenyl chloroformate is a crucial reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity allows for the introduction of the 4-chlorophenoxycarbonyl group, a key step in the synthesis of various complex molecules.[2] This document outlines the core chemical principles, common synthetic methodologies, and critical safety protocols associated with its preparation.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for safe handling and successful synthesis. Key data for the reactant and product are summarized below.

| Property | 4-Chlorophenol | 4-Chlorophenyl Chloroformate |

| CAS Number | 106-48-9 | 7693-45-0[1] |

| Molecular Formula | C₆H₅ClO | C₇H₄Cl₂O₂[1][3] |

| Molecular Weight | 128.56 g/mol | 191.01 g/mol [1][3] |

| Appearance | Colorless to yellow crystalline solid | Colorless to almost colorless liquid[1][4] |

| Melting Point | 43 °C | 30 °C[1] |

| Boiling Point | 220 °C | 100-102 °C @ 12 mmHg[1][2][4] |

| Density | 1.306 g/cm³ | 1.365 g/mL @ 25 °C[1][2][4] |

| Solubility | Soluble in alcohol, ether, benzene | Soluble in organic solvents[1][2][4] |

Synthesis Pathway and Core Chemistry

The primary method for synthesizing 4-chlorophenyl chloroformate involves the reaction of 4-chlorophenol with a phosgenating agent. This reaction is a type of acylation where the hydroxyl group of the phenol attacks the carbonyl carbon of the phosgenating agent.

Key Reagents:

-

Phosgene (COCl₂): A highly toxic gas, historically used for this transformation. Its use is now limited in laboratory settings due to extreme handling hazards.[5][6][7]

-

Diphosgene (Trichloromethyl Chloroformate): A liquid substitute for phosgene, which is easier to handle but still highly toxic.

-

Triphosgene (Bis(trichloromethyl) Carbonate, BTC): A stable, crystalline solid that serves as a safer, solid equivalent of phosgene.[8][9] It decomposes in situ to generate phosgene, avoiding the need to handle the hazardous gas directly.[8][10]

The general reaction is typically performed in an inert solvent and often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-CHLOROPHENYL CHLOROFORMATE | 7693-45-0 [chemicalbook.com]

- 3. 4-Chlorophenyl chloroformate (CAS 7693-45-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chembk.com [chembk.com]

- 5. Phenyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 6. US5274164A - Preparation of aryl chloroformates - Google Patents [patents.google.com]

- 7. Phosgene - Wikipedia [en.wikipedia.org]

- 8. 4-Nitrobenzyl chloroformate | 4457-32-3 | Benchchem [benchchem.com]

- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

Navigating the Synthesis Landscape: A Technical Guide to 4-Chlorophenyl Chloroformate Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl chloroformate is a versatile reagent in organic synthesis, playing a crucial role as a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Its reactivity, particularly in acylation reactions with nucleophiles like alcohols and amines to form esters and carbamates, makes it an invaluable tool for the modern chemist.[1] However, its utility is matched by its hazardous nature, necessitating a thorough understanding of its safety profile and strict adherence to handling protocols. This technical guide provides a comprehensive overview of the safety data for 4-Chlorophenyl chloroformate, detailed handling precautions, and an illustrative experimental protocol to ensure its safe and effective use in a laboratory setting.

Safety Data Sheet at a Glance

A clear understanding of the inherent hazards of 4-Chlorophenyl chloroformate is the foundation of safe handling. The following tables summarize the critical quantitative data derived from its Safety Data Sheet (SDS).

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 7693-45-0 | [1] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 100-102 °C at 12 mmHg | [3] |

| Density | 1.365 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.533 (lit.) | [3] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Classification

| Hazard | Classification | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | Category 3 | ☠️ | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | ☠️ | Danger | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | ☠️ | Danger | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage |

Data sourced from Sigma-Aldrich Safety Data Sheet.[3]

Handling Precautions and Personal Protective Equipment (PPE)

Given its toxicity and corrosivity, stringent adherence to safety protocols is mandatory when handling 4-Chlorophenyl chloroformate.

Engineering Controls

-

Ventilation: All work with 4-Chlorophenyl chloroformate must be conducted in a well-ventilated chemical fume hood.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent any contact with the substance.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use. |

| Skin and Body Protection | A chemical-resistant laboratory coat or apron. Closed-toe shoes are mandatory. |

| Respiratory Protection | For situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of vapors.[1] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and water.[3] Keep the container tightly sealed and stored at the recommended temperature of 2-8°C.[3]

Experimental Protocol: Synthesis of a Carbamate Derivative

The following is a representative protocol for the synthesis of a carbamate from an amine using 4-Chlorophenyl chloroformate. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and scales by qualified personnel.

Objective: To synthesize an N-aryl carbamate via the reaction of a primary amine with 4-Chlorophenyl chloroformate.

Materials:

-

Primary amine (e.g., aniline)

-

4-Chlorophenyl chloroformate

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous triethylamine or pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment for purification (optional)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Chloroformate: Slowly add a solution of 4-Chlorophenyl chloroformate (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding water.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Visualization of Workflows

To further aid in the understanding of safe handling and emergency procedures, the following diagrams illustrate the key logical workflows.

Caption: Workflow for the safe handling of 4-Chlorophenyl chloroformate.

Caption: First aid and emergency response procedures for exposure.

Conclusion

4-Chlorophenyl chloroformate is a potent and valuable reagent in the arsenal of synthetic chemists. Its effective use is intrinsically linked to a culture of safety and a comprehensive understanding of its hazards. By diligently following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its handling and continue to leverage its synthetic potential for scientific advancement. Always consult the most up-to-date Safety Data Sheet from your supplier before use and ensure that all laboratory personnel are adequately trained in the proper handling and emergency procedures for this chemical.

References

4-Chlorophenyl Chloroformate: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl chloroformate is a highly reactive organic compound that serves as a crucial intermediate and reagent in a wide array of synthetic transformations.[1][2] With the chemical formula C₇H₄Cl₂O₂, it belongs to the class of chloroformates, which are esters of chloroformic acid.[3][4] Its structure, featuring a chlorophenyl group attached to a chloroformate moiety, imparts unique reactivity, making it a valuable tool for introducing the 4-chlorophenoxycarbonyl group into various molecules.[1] This guide provides a comprehensive overview of the applications of 4-Chlorophenyl chloroformate in organic synthesis, with a focus on its role in the preparation of carbamates and carbonates, its use as a derivatizing agent, and its significance in the synthesis of biologically active compounds.

Core Applications in Organic Synthesis

The high reactivity of the chloroformate group makes 4-Chlorophenyl chloroformate an excellent electrophile for reactions with a variety of nucleophiles.[4] This reactivity is the basis for its primary applications in organic synthesis.

Synthesis of Carbamates

One of the most prominent applications of 4-Chlorophenyl chloroformate is in the synthesis of carbamates through its reaction with primary and secondary amines.[4][5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4] The resulting carbamates are stable compounds and are important structural motifs in many pharmaceuticals and agrochemicals.[5][6] The 4-chlorophenyl group can modulate the biological activity of the final product.[1]

Synthesis of Carbonates

In a similar fashion, 4-Chlorophenyl chloroformate reacts with alcohols and phenols to yield carbonates.[4][7] These reactions also require a base to proceed to completion. The resulting carbonates can be used as intermediates in further synthetic steps or as protecting groups for hydroxyl functionalities.[8][9] The formation of mixed carbonates using this reagent is a common strategy in multi-step organic synthesis.[5]

Derivatizing Agent for Chromatography

Chloroformates, including 4-Chlorophenyl chloroformate, are widely used as derivatizing agents in gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4][10][11] They react with polar functional groups such as amines, alcohols, and carboxylic acids to form less polar and more volatile derivatives.[4][10] This process enhances the chromatographic properties of the analytes, allowing for better separation and detection.[10][12] The derivatization is often rapid and can be performed directly in aqueous samples.[10]

Intermediate in the Synthesis of Bioactive Molecules

Due to its ability to readily form carbamates and carbonates, 4-Chlorophenyl chloroformate is a key building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals, pesticides, and agrochemicals.[1][2] The introduction of the 4-chlorophenyl moiety can significantly influence the pharmacological or pesticidal properties of the target compound.[1] It has been utilized in the preparation of N-hydroxy-N-methylcarbamate 4-chlorophenyl ester, a testament to its utility in creating complex functional groups.[2]

Data Presentation

Table 1: Physical and Chemical Properties of 4-Chlorophenyl Chloroformate

| Property | Value | References |

| CAS Number | 7693-45-0 | [1][2][3][13] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][3][] |

| Molecular Weight | 191.01 g/mol | [3][13][] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 100-102 °C / 12 mmHg | [2][13][15] |

| Density | 1.365 g/mL at 25 °C | [2][13][15] |

| Refractive Index | n20/D 1.533 | [2][13][15] |

| Solubility | Soluble in organic solvents (e.g., acetone, dichloromethane); insoluble in water | [1] |

Table 2: Representative Reaction Conditions for Carbamate Synthesis

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| N-(diethylaminoethyl) aniline | - | Ethyl acetate | 5 - 25 | 3 hours | Not specified | [16] |

| General Primary/Secondary Amine | Pyridine or Triethylamine | Dichloromethane or THF | 0 to room temp. | 1 - 3 hours | High | [4] |

Note: Specific yield data for reactions with 4-Chlorophenyl chloroformate is not abundant in the provided search results. The table reflects general conditions for carbamate synthesis using chloroformates.

Experimental Protocols

General Protocol for the Synthesis of Carbamates

This protocol describes a general procedure for the reaction of an amine with 4-Chlorophenyl chloroformate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4-Chlorophenyl chloroformate (1.05 equivalents) in the same solvent dropwise via the dropping funnel over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for the Synthesis of Carbonates

This protocol outlines a general method for the reaction of an alcohol with 4-Chlorophenyl chloroformate.

-

Reaction Setup: To a stirred solution of the alcohol (1.0 equivalent) and a base such as pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane, cool the mixture to 0 °C.[17]

-

Reagent Addition: Slowly add 4-Chlorophenyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with the solvent and wash with water, dilute acid (e.g., 1M HCl) to remove the base, and then with brine.

-

Purification: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent. The resulting crude carbonate can be purified by flash chromatography or recrystallization.

Mandatory Visualizations

Caption: General reaction of 4-Chlorophenyl chloroformate with nucleophiles.

Caption: A typical experimental workflow for synthesis.

Caption: Logic of derivatization for chromatographic analysis.

Conclusion

4-Chlorophenyl chloroformate is a cornerstone reagent in organic synthesis, offering a reliable and efficient method for the introduction of the 4-chlorophenoxycarbonyl moiety. Its principal applications in the synthesis of carbamates and carbonates have cemented its role in the development of pharmaceuticals and agrochemicals. Furthermore, its utility as a derivatizing agent underscores its importance in analytical chemistry. The straightforward reaction conditions and the versatility of this reagent ensure its continued and widespread use in both academic and industrial research settings.

References

- 1. innospk.com [innospk.com]

- 2. 4-CHLOROPHENYL CHLOROFORMATE CAS#: 7693-45-0 [amp.chemicalbook.com]

- 3. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroformate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research.usf.edu [research.usf.edu]

- 7. Carbonate synthesis [organic-chemistry.org]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. Chloroformates - Georganics [georganics.sk]

- 10. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journalajacr.com [journalajacr.com]

- 12. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Chlorophenyl chloroformate 98 7693-45-0 [sigmaaldrich.com]

- 15. Chlorameisensäure-4-chlorphenylester 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 17. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

4-Chlorophenyl Chloroformate: A Comprehensive Technical Guide for Amine Protection in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate processes of drug discovery and development, the strategic use of protecting groups is paramount. These molecular shields temporarily mask reactive functional groups, allowing for chemical transformations to be carried out selectively at other positions within a molecule. Among the various protecting groups for amines, carbamates are widely employed due to their stability and the diverse methods available for their introduction and removal. This technical guide provides an in-depth exploration of 4-chlorophenyl chloroformate as a reagent for the protection of primary and secondary amines, forming 4-chlorophenyl carbamates.

The 4-chlorophenyl carbamate protecting group offers a unique set of characteristics. The electron-withdrawing nature of the 4-chlorophenyl group influences the stability and reactivity of the carbamate, making it a valuable tool in a chemist's arsenal. This guide will detail the mechanisms, experimental protocols, and applications of this protecting group, supported by quantitative data and visual diagrams to facilitate a thorough understanding.

Reaction Mechanism and Principles

The protection of an amine with 4-chlorophenyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the corresponding 4-chlorophenyl carbamate and hydrochloric acid. A base is typically added to the reaction mixture to neutralize the in situ generated HCl, driving the reaction to completion.

The stability of the resulting carbamate is influenced by the electronic properties of the 4-chlorophenyl group. The chlorine atom, being electron-withdrawing, increases the stability of the carbamate linkage compared to simple alkyl carbamates, yet the aryl ester nature of the group allows for specific deprotection conditions.

Data Presentation: A Comparative Overview

The efficiency of the protection and deprotection reactions is crucial for the successful application of a protecting group strategy. The following tables summarize quantitative data for the formation and cleavage of carbamates, including those derived from 4-chlorophenyl chloroformate and related compounds, to provide a comparative perspective on yields and reaction conditions.

| Amine Substrate | Protecting Reagent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Diethylamine | 4-Chlorophenyl chlorothionoformate | - | Dichloromethane | 20°C, 40 min | 95 | [1] |

| Dimethylamine | 4-Chlorophenyl chlorothionoformate | - | Dichloromethane | 20°C, 40 min | 97 | [1] |

| Piperidine | 4-Chlorophenyl chlorothionoformate | - | Dichloromethane | 20°C, 40 min | 96 | [1] |

| Morpholine | 4-Chlorophenyl chlorothionoformate | - | Dichloromethane | 20°C, 40 min | 96 | [1] |

| 4-Chloroaniline | Phosgene (to form isocyanate) | - | Ethyl acetate | 0-5°C to reflux | ~85 | [2] |

| Protected Amine | Deprotection Reagent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | 2-Mercaptoethanol | K₃PO₄ | N,N-Dimethylacetamide | 75°C, 24h | High | [2][3] |

| Various Cbz, Alloc, and methyl carbamates | 2-Mercaptoethanol | K₃PO₄ | N,N-Dimethylacetamide | 75°C | High | [2][3] |

| Phenyl carbamates | Tetrabutylammonium fluoride (TBAF) | - | Tetrahydrofuran | Reflux | Good | [4] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies in a laboratory setting.

Protocol 1: General Procedure for the Protection of Amines with 4-Chlorophenyl Chloroformate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Amine (primary or secondary) (1.0 equiv)

-

4-Chlorophenyl chloroformate (1.1-1.2 equiv)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine) (1.5-2.0 equiv)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base to the solution and stir for 5-10 minutes.

-

Slowly add the 4-chlorophenyl chloroformate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure 4-chlorophenyl carbamate.

Protocol 2: General Procedure for the Deprotection of 4-Chlorophenyl Carbamates

The cleavage of the 4-chlorophenyl carbamate can be achieved under various conditions, and the choice of method will depend on the stability of the substrate to the reagents. Phenyl carbamates are known to be more labile than alkyl carbamates, and this reactivity can be exploited for their removal.

This method has been shown to be effective for the deprotection of various carbamates, including those with aryl groups, and is particularly useful for substrates sensitive to standard hydrogenolysis or strong acidic/basic conditions.[2][3]

Materials:

-

4-Chlorophenyl carbamate (1.0 equiv)

-

2-Mercaptoethanol (2.0 equiv)

-

Potassium phosphate tribasic (K₃PO₄) (4.0 equiv)

-

N,N-Dimethylacetamide (DMAc) (to make a 0.25 M solution)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of the 4-chlorophenyl carbamate and potassium phosphate tribasic in DMAc, add 2-mercaptoethanol.

-

Stir the reaction mixture at 75 °C for 24 hours or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous phase with DCM.

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or reverse-phase HPLC to obtain the deprotected amine.[2][3]

This method is particularly effective for the cleavage of phenyl carbamates.[4]

Materials:

-

4-Chlorophenyl carbamate (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (solution in THF or as a solid)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the 4-chlorophenyl carbamate in THF.

-

Add a solution of TBAF in THF (or the solid reagent).

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude amine by an appropriate method.

Mandatory Visualizations

To further elucidate the chemical processes and workflows, the following diagrams have been generated using the DOT language.

Caption: Reaction mechanism for the protection of an amine with 4-chlorophenyl chloroformate.

Caption: General mechanism for the nucleophilic deprotection of a 4-chlorophenyl carbamate.

Caption: General experimental workflow for amine protection and deprotection using 4-chlorophenyl chloroformate.

Selectivity and Stability

Selectivity

In general, primary amines are more nucleophilic and less sterically hindered than secondary amines, and thus they are expected to react faster with 4-chlorophenyl chloroformate. This difference in reactivity can potentially be exploited for the selective protection of primary amines in the presence of secondary amines by carefully controlling the reaction conditions, such as temperature and reaction time. However, achieving high selectivity may require careful optimization for each specific substrate.

Stability

4-Chlorophenyl carbamates are generally stable under neutral and mildly acidic conditions. The electron-withdrawing nature of the 4-chlorophenyl ring provides stability to the carbamate linkage. However, they are susceptible to cleavage under strongly basic conditions or by nucleophilic attack, as detailed in the deprotection protocols. The hydrolytic stability of aryl carbamates is generally lower than that of alkyl carbamates, a property that facilitates their removal.[5]

Applications in Drug Development

The use of protecting groups is a cornerstone of modern medicinal chemistry and drug development. The 4-chlorophenyl carbamate group can be employed in multi-step syntheses of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its specific stability profile allows for orthogonal protection strategies, where different amine groups in a molecule can be protected with groups that are removed under different conditions. This enables the sequential and selective modification of a molecule, which is often required in the synthesis of complex drug candidates. Furthermore, the introduction of a 4-chlorophenyl moiety can influence the physicochemical properties of an intermediate, such as its crystallinity, which can be advantageous for purification.

Conclusion

4-Chlorophenyl chloroformate serves as a valuable reagent for the protection of primary and secondary amines. The resulting 4-chlorophenyl carbamates exhibit a useful balance of stability and reactivity, allowing for their selective removal under specific conditions. This technical guide has provided a comprehensive overview of the use of this protecting group, including reaction mechanisms, detailed experimental protocols, comparative data, and visual representations of key processes. For researchers and professionals in the field of drug development, a thorough understanding and judicious application of such protecting group strategies are indispensable for the efficient and successful synthesis of novel therapeutic agents.

References

Solubility Profile of 4-Chlorophenyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl chloroformate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of the 4-chlorophenoxycarbonyl group in the manufacturing of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorophenyl chloroformate, details experimental protocols for solubility determination, and outlines a key synthetic application.

Core Concepts: Physicochemical Properties

4-Chlorophenyl chloroformate is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a chlorinated aromatic ring and a reactive chloroformate group, governs its solubility. The presence of the phenyl ring and chlorine atom imparts a degree of lipophilicity, suggesting solubility in non-polar and moderately polar organic solvents. Conversely, the polar chloroformate group can interact with polar solvents. However, it is highly reactive with protic solvents like water and alcohols, leading to decomposition.[2] It is also sensitive to moisture and should be handled with care.[3]

Solubility Data

While specific quantitative solubility data for 4-Chlorophenyl chloroformate in a range of organic solvents is not extensively available in published literature, its general solubility profile can be inferred from its common applications and chemical properties. The compound is generally described as being soluble in a variety of common organic solvents.[3][4]

Table 1: Qualitative Solubility of 4-Chlorophenyl chloroformate in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Ketones | Acetone | Soluble | [1] |

| Halogenated | Dichloromethane | Soluble | [1] |

| Chloroform | Expected to be soluble | N/A | |

| Aromatic Hydrocarbons | Toluene | Expected to be soluble | N/A |

| Benzene | Used as a reaction solvent | N/A | |

| Ethers | Diethyl Ether | Expected to be soluble | N/A |

| Tetrahydrofuran (THF) | Expected to be soluble | N/A | |

| Esters | Ethyl Acetate | Used as a reaction solvent | N/A |

| Alkanes | Hexane | Expected to have lower solubility | N/A |

| Protic Solvents | Water | Insoluble and reactive | [1] |

| Alcohols (e.g., Methanol, Ethanol) | Reactive | [2] |

Note: "Expected to be soluble" is based on the principle of "like dissolves like" and the use of these solvents in similar chemical transformations. Researchers should experimentally verify solubility for their specific applications.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of 4-Chlorophenyl chloroformate in a non-reactive organic solvent.

Objective: To determine the concentration of a saturated solution of 4-Chlorophenyl chloroformate in a selected organic solvent at a specific temperature.

Materials:

-

4-Chlorophenyl chloroformate

-

Selected organic solvent (e.g., Dichloromethane, Toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible, e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Chlorophenyl chloroformate of known concentrations in the chosen solvent.

-

Sample Preparation: Add an excess amount of 4-Chlorophenyl chloroformate to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Quantification: Dilute the filtered saturated solution with the solvent as necessary to fall within the concentration range of the standard curve. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 4-Chlorophenyl chloroformate.

-

Data Analysis: Using the calibration curve generated from the standard solutions, calculate the concentration of 4-Chlorophenyl chloroformate in the saturated solution. This value represents the solubility at the specified temperature.

Visualization of a Key Synthetic Application

4-Chlorophenyl chloroformate is a key reagent in the synthesis of carbamates, which are important functional groups in many pharmaceuticals and agrochemicals. The following diagram illustrates the general reaction pathway for the synthesis of a carbamate from an amine and 4-Chlorophenyl chloroformate.

Caption: General reaction scheme for carbamate synthesis.

Safety and Handling

4-Chlorophenyl chloroformate is a toxic and corrosive substance.[5][6] It is harmful if swallowed, inhaled, or absorbed through the skin.[2] It causes severe skin burns and eye damage.[5][6] It is also moisture-sensitive and reacts with water.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Store the reagent in a tightly sealed container in a cool, dry place away from incompatible materials such as acids, bases, and alcohols.[2][6]

Conclusion

This technical guide has summarized the available information on the solubility of 4-Chlorophenyl chloroformate in common organic solvents, provided a general experimental protocol for its quantitative determination, and illustrated its primary synthetic application. While precise quantitative data remains scarce in the public domain, the provided qualitative information and experimental framework offer a solid foundation for researchers and professionals working with this important chemical intermediate. Adherence to strict safety protocols is paramount when handling this hazardous material.

References

mechanism of action of 4-Chlorophenyl chloroformate as a derivatizing agent

An In-depth Technical Guide on the Mechanism of Action of 4-Chlorophenyl Chloroformate as a Derivatizing Agent

Introduction

4-Chlorophenyl chloroformate (4-CPCF) is a highly reactive chemical intermediate widely utilized in organic synthesis and analytical chemistry.[1] As a derivatizing agent, it plays a crucial role in modifying the chemical structure of analytes to enhance their suitability for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][3] Derivatization is a critical step for analyzing polar, non-volatile compounds like amino acids, phenols, and amines, as it converts them into more volatile, thermally stable, and readily detectable derivatives.[4][5] This guide provides a detailed examination of the core mechanism of action of 4-chlorophenyl chloroformate, its reactions with various functional groups, and its practical application in analytical workflows.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism through which 4-chlorophenyl chloroformate functions as a derivatizing agent is nucleophilic acyl substitution . The molecule consists of a carbonyl group bonded to two leaving groups: a chloride ion and a 4-chlorophenoxy group. The electron-withdrawing nature of both the chlorine atom on the phenyl ring and the carbonyl group itself makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

The general reaction proceeds in a two-step mechanism:

-

Nucleophilic Attack: A nucleophile (such as an amine or an alcohol) attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a transient, unstable tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group. In this case, the chloride ion is an excellent leaving group, and its departure results in the formation of a stable derivative.

For the aminolysis of similar phenyl chloroformates, studies have shown that the reaction proceeds via a stepwise mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate.[6]

Caption: General mechanism of derivatization using 4-Chlorophenyl Chloroformate.

Reactions with Specific Functional Groups

The versatility of 4-chlorophenyl chloroformate stems from its reactivity towards a range of common nucleophilic functional groups found in biomolecules and pharmaceuticals.

Primary and Secondary Amines: Carbamate Formation

4-CPCF reacts readily with primary and secondary amines to form stable N-substituted 4-chlorophenyl carbamates.[1][7] This reaction is fundamental for the derivatization of amino acids, pharmaceuticals, and other amine-containing compounds, making them amenable to GC analysis.[2] The reaction typically occurs in a buffered aqueous medium or an organic solvent with a base to neutralize the HCl byproduct.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. journalajacr.com [journalajacr.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. gcms.cz [gcms.cz]

- 6. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Chlorophenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Chlorophenyl chloroformate, a crucial reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

4-Chlorophenyl chloroformate (CAS Number: 7693-45-0) is a colorless to nearly colorless liquid.[1] Its principle application lies in its role as a chemical intermediate. A summary of its key physical properties is presented below.

| Physical Property | Value | Conditions |

| Boiling Point | 100-102 °C | at 12 mmHg[1][2][3] |

| Density | 1.365 g/mL | at 25 °C[1][2][3][] |

| Molecular Formula | C₇H₄Cl₂O₂ | |

| Molecular Weight | 191.01 g/mol | [1][5] |

| Refractive Index | n20/D 1.533 | [1][2] |

| Flash Point | 103 °C (217.4 °F) | closed cup[2] |

Experimental Protocols

The following sections detail generalized, yet precise, methodologies for the experimental determination of the boiling point and density of liquid compounds such as 4-Chlorophenyl chloroformate.

1. Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[6]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

-

Heat-transfer fluid (e.g., mineral oil) in the Thiele tube

Procedure:

-

A few milliliters of 4-Chlorophenyl chloroformate are placed in the small test tube.[7]

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and attached tube are placed in the Thiele tube, with the heat-transfer fluid covering the sample.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

-

The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

2. Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring its mass and volume.[8]

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Thermometer

-

Constant temperature water bath

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[9]

-

The vessel is filled with the liquid (4-Chlorophenyl chloroformate), taking care to avoid air bubbles. If using a pycnometer, it is filled to the mark. If using a graduated cylinder, a specific volume is added (e.g., 10 mL).

-

The filled vessel is placed in a constant temperature water bath until it reaches the desired temperature (e.g., 25 °C).

-

The vessel is removed from the bath, wiped dry, and its mass is measured again.

-

The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.

-

The density is calculated by dividing the mass of the liquid by its volume.[10]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the physical properties of 4-Chlorophenyl chloroformate.

Caption: Experimental workflows for determining boiling point and density.

References

- 1. nbinno.com [nbinno.com]

- 2. クロロギ酸4-クロロフェニル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 5. 4-Chlorophenyl chloroformate | C7H4Cl2O2 | CID 139059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homesciencetools.com [homesciencetools.com]

Methodological & Application

Application Notes and Protocols for Amine Derivatization using 4-Chlorophenyl Chloroformate for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines, particularly biogenic amines such as dopamine, histamine, and tyramine, is crucial in various fields, including neuroscience, pharmacology, and food safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the inherent polarity and low volatility of many amines make them unsuitable for direct GC-MS analysis. Chemical derivatization is a necessary step to convert these analytes into more volatile and thermally stable compounds suitable for gas chromatographic separation.

This application note provides a detailed protocol for the derivatization of primary and secondary amines using 4-Chlorophenyl chloroformate. This reagent reacts with the amine functional group to form a stable carbamate derivative, which exhibits excellent chromatographic properties. The presence of a chlorine atom in the phenyl ring can also enhance the response in electron capture detection (ECD) if used, and provides a characteristic isotopic pattern in mass spectrometry, aiding in compound identification.

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of 4-Chlorophenyl chloroformate. This results in the formation of a 4-chlorophenyl carbamate derivative and the elimination of hydrogen chloride. The reaction is typically carried out in an alkaline medium to neutralize the liberated HCl and drive the reaction to completion. A catalyst, such as pyridine, is often used to facilitate the reaction.

Experimental Protocols

Note: The following protocol is a general guideline and may require optimization for specific amines and sample matrices.

Materials and Reagents

-

Analytes: Amine standards (e.g., dopamine hydrochloride, histamine dihydrochloride, tyramine hydrochloride)

-

Derivatizing Reagent: 4-Chlorophenyl chloroformate (98% purity or higher)

-

Solvents:

-

Methanol (anhydrous, HPLC grade)

-

Pyridine (anhydrous, ≥99.8%)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Sodium bicarbonate solution (1 M)

-

Deionized water

-

-

Internal Standard (IS): A structurally similar amine not expected to be in the sample (e.g., a deuterated analog or a homolog).

-

Glassware: 2 mL screw-cap vials with PTFE-lined septa, pipettes, volumetric flasks.

-

Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each amine standard and the internal standard in 10 mL of 0.1 M HCl. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 0.1 M HCl to achieve a concentration range suitable for constructing a calibration curve (e.g., 1-100 µg/mL).

Sample Preparation (General Procedure for Aqueous Samples)

-

Sample Collection: Collect the aqueous sample (e.g., biological fluid, food extract).

-

Acidification: Acidify the sample with HCl to a final concentration of 0.1 M to stabilize the amines.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

Extraction (if necessary): For complex matrices, a liquid-liquid or solid-phase extraction (SPE) step may be required to isolate the amines.

Derivatization Procedure

-

Aliquot Preparation: Transfer 100 µL of the standard solution or prepared sample into a 2 mL screw-cap vial.

-

Alkalinization: Add 100 µL of 1 M sodium bicarbonate solution to the vial to adjust the pH to approximately 9.

-

Reagent Addition: Add 100 µL of a freshly prepared solution of 4-Chlorophenyl chloroformate in a suitable aprotic solvent (e.g., 10% v/v in chloroform).

-

Catalyst Addition: Add 20 µL of pyridine to the mixture.

-

Reaction: Tightly cap the vial and vortex vigorously for 1 minute. Allow the reaction to proceed at room temperature for 15-30 minutes, or heat at a slightly elevated temperature (e.g., 60°C) for 10-15 minutes to expedite the reaction. The optimal time and temperature should be determined experimentally.

-

Extraction: Add 500 µL of an extraction solvent (e.g., hexane or chloroform) to the vial. Vortex for 1 minute to extract the derivatized amines into the organic phase.

-

Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Sample Collection: Carefully transfer the upper organic layer to a clean GC vial for analysis.

-

Drying (Optional): If necessary, the extract can be dried over a small amount of anhydrous sodium sulfate.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for each derivatized amine should be determined by analyzing a standard.

Data Presentation

Quantitative data for the analysis of amines derivatized with 4-Chlorophenyl chloroformate is not extensively available in the literature. The following table provides typical performance characteristics for the GC-MS analysis of other carbamate pesticides, which can serve as a reference for method development and validation.[1]

| Parameter | Typical Performance for Carbamate Analysis by GC-MS |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |

| Accuracy (Recovery) | 80% - 110% |

| Precision (%RSD) | < 15% |

Note: These values are indicative and the actual performance of the method for 4-chlorophenyl carbamates of specific amines must be determined through proper method validation.

Visualizations

Chemical Reaction

Caption: Derivatization of a primary amine with 4-Chlorophenyl chloroformate.

Experimental Workflow

Caption: Experimental workflow for amine derivatization.

Signaling Pathways of Key Biogenic Amines

The following diagrams illustrate the signaling pathways of dopamine, histamine, and tyramine, which are common targets for this type of analysis.

Caption: Simplified overview of dopaminergic signaling pathways.

Caption: Histamine signaling through the H1 receptor.

Caption: Indirect sympathomimetic action of tyramine.

Conclusion

Derivatization with 4-Chlorophenyl chloroformate is a viable method for the GC-MS analysis of amines. This approach enhances the volatility and thermal stability of the analytes, leading to improved chromatographic performance and sensitivity. The provided protocol serves as a starting point for method development, and optimization of reaction conditions is recommended to achieve the best results for specific applications. The characteristic mass spectra of the 4-chlorophenyl carbamate derivatives aid in the reliable identification and quantification of amines in complex matrices.

References

Application Notes and Protocols: 4-Chlorophenyl Chloroformate for Carbamate Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the correct peptide sequence is assembled. The protection of the α-amino group of amino acids is a critical step, and various carbamate-based protecting groups have been developed for this purpose. This document provides detailed application notes and protocols for the use of 4-Chlorophenyl Chloroformate as a reagent for the formation of a 4-chlorophenoxycarbonyl (Cpc) protecting group on the N-terminus of amino acids for peptide synthesis.

The 4-chlorophenyl carbamate group offers a unique set of properties that can be advantageous in specific synthetic strategies. Its electron-withdrawing nature enhances the stability of the protected amino acid while potentially allowing for selective deprotection under conditions orthogonal to other common protecting groups. These notes will cover the methodology for the introduction of the Cpc group, its potential advantages, and proposed protocols for its application and subsequent cleavage.

Advantages of the 4-Chlorophenoxycarbonyl (Cpc) Protecting Group

The use of 4-Chlorophenyl Chloroformate to introduce the Cpc protecting group presents several potential benefits in peptide synthesis:

-

Stability: The electron-withdrawing chlorine atom on the phenyl ring increases the stability of the carbamate linkage, making it robust under various coupling conditions.

-

Crystallinity: The resulting N-Cpc-protected amino acids are often crystalline solids, which facilitates their purification and handling.

-

Orthogonality: The Cpc group is expected to be stable to acidic conditions used for the cleavage of t-butyl-based side-chain protecting groups (e.g., Boc, tBu). Preliminary findings suggest that aryl carbamates can be cleaved under mild, nucleophilic conditions, offering an orthogonal deprotection strategy to the acid-labile Boc group and the base-labile Fmoc group.[1]

-

Reagent Accessibility: 4-Chlorophenyl chloroformate is a commercially available and relatively inexpensive reagent.

Quantitative Data Summary

While extensive quantitative data for the use of 4-Chlorophenyl Chloroformate in peptide synthesis is not broadly published, the following table provides expected yields based on similar carbamate formation reactions. These values should be considered as a general guideline and may vary depending on the specific amino acid and experimental conditions.

| Entry | Amino Acid Substrate | Reaction Conditions | Expected Yield (%) | Reference/Analogy |

| 1 | Glycine | 4-Chlorophenyl chloroformate, NaHCO₃, Dioxane/H₂O, 0°C to RT, 4h | 85-95 | Based on standard Schotten-Baumann conditions for N-protection of amino acids with chloroformates. |

| 2 | L-Alanine | 4-Chlorophenyl chloroformate, Na₂CO₃, Acetone/H₂O, 0°C to RT, 4h | 80-90 | Similar to protocols for the synthesis of other N-aryloxycarbonyl amino acids. |

| 3 | L-Phenylalanine | 4-Chlorophenyl chloroformate, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), 0°C to RT, 3h | 80-90 | Anhydrous conditions with a tertiary amine base are common for reactions with chloroformates in organic solvents. |

| 4 | L-Proline | 4-Chlorophenyl chloroformate, NaHCO₃, Dioxane/H₂O, 0°C to RT, 5h | 75-85 | Secondary amines like proline can sometimes exhibit slightly lower yields in N-protection reactions. |

Experimental Protocols

Protocol for N-Protection of an Amino Acid with 4-Chlorophenyl Chloroformate

This protocol describes a general procedure for the formation of an N-(4-chlorophenoxycarbonyl)-amino acid.

Materials:

-

Amino Acid

-

4-Chlorophenyl chloroformate

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Dioxane or Acetone

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric Acid (1M)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1 equivalent) in a 1M solution of NaHCO₃ (2.5 equivalents) in deionized water. If the amino acid has low water solubility, a mixture of dioxane/water or acetone/water (e.g., 1:1 v/v) can be used. Cool the solution to 0°C in an ice bath with vigorous stirring.

-

Addition of 4-Chlorophenyl Chloroformate: Dissolve 4-Chlorophenyl chloroformate (1.1 equivalents) in a minimal amount of dioxane or acetone. Add this solution dropwise to the cold, stirring amino acid solution over a period of 30 minutes. Ensure the pH of the reaction mixture remains basic (pH 8-9), adding more NaHCO₃ solution if necessary.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-5 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x volume of organic solvent used for the reagent) to remove any unreacted chloroformate and 4-chlorophenol byproduct.

-

Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The N-protected amino acid will typically precipitate out of the solution.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(4-chlorophenoxycarbonyl)-amino acid.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Proposed Protocol for Deprotection of the N-Cpc Group

This proposed protocol is based on the reported cleavage of phenyl carbamates under mild nucleophilic conditions and would require experimental validation for N-Cpc protected peptides.[1]

Materials:

-

N-Cpc protected peptide

-

Tetrabutylammonium fluoride (TBAF), 1M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reaction Setup: Dissolve the N-Cpc protected peptide (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere of nitrogen or argon.

-

Addition of TBAF: Add a solution of TBAF in THF (1.5 equivalents) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.

-